Baptigenin
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Overview
Description
Preparation Methods
Baptigenin can be synthesized through several methods. One common approach involves the acid hydrolysis or vacuum sublimation of baptisin . Another method includes the synthesis from radix Baptisiae . The compound can also be prepared through the reaction of appropriate precursors under specific conditions, such as using ethanol as a solvent and maintaining a temperature range of 180-200°C for sublimation .
Chemical Reactions Analysis
Baptigenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another.
Scientific Research Applications
Chemistry: Baptigenin is used as a precursor for synthesizing other flavonoid derivatives.
Mechanism of Action
Baptigenin exerts its effects through various molecular targets and pathways. It modulates cell-signaling pathways by inhibiting the phosphorylation of key kinases such as JAK/SRC, which prevents the activation of STAT3 and subsequent gene transcription . This mechanism is crucial for its anticancer activities. Additionally, this compound interacts with microRNAs to regulate key cellular processes .
Comparison with Similar Compounds
Baptigenin is similar to other flavonoids such as apigenin, chrysin, and hesperidin . it is unique in its specific molecular interactions and biological activities. For instance, while apigenin is known for its anticancer properties, this compound has shown distinct anti-inflammatory and antidiabetic effects .
Similar Compounds
- Apigenin
- Chrysin
- Hesperidin
Properties
CAS No. |
5908-63-4 |
---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
7-hydroxy-3-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-1-2-9-13(5-8)21-6-10(14(9)19)7-3-11(17)15(20)12(18)4-7/h1-6,16-18,20H |
InChI Key |
YFVNYAXYZNDLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
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